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Compound of Interest

Compound Name:
Ethyl 4-acetamido-3-

hydroxybenzoate

Cat. No.: B585362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and

characterization of Oseltamivir Impurity D. Oseltamivir, an antiviral medication, requires

stringent purity control to ensure its safety and efficacy. This document outlines the chemical

properties, analytical methodologies, and characterization data for Oseltamivir Impurity D, a

known related substance.

Chemical Identity and Properties
Oseltamivir Impurity D is identified as Ethyl 4-acetamido-3-hydroxybenzoate. Its fundamental

properties are summarized in the table below.
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Property Value

Systematic Name Ethyl 4-acetamido-3-hydroxybenzoate

Synonyms
Oseltamivir Phenol Analog, Oseltamivir BP

Impurity D, Oseltamivir EP Impurity D

CAS Number 1346604-18-9[1][2][3][4]

Molecular Formula C11H13NO4[2][3]

Molecular Weight 223.23 g/mol [2]

Appearance White to Off-White Solid[5]

Solubility
Soluble in Methanol (MeOH) and Dimethyl

Sulfoxide (DMSO)[2]

Spectroscopic and Chromatographic Data
The structural elucidation of Oseltamivir Impurity D is achieved through a combination of

spectroscopic and chromatographic techniques. While specific spectral data is often proprietary

and provided with the purchase of a certified reference standard, this section details the types

of data generated and their significance in the characterization process. Commercial suppliers

of the Oseltamivir Impurity D reference standard typically provide a comprehensive Certificate

of Analysis (CoA) containing detailed analytical data.[6][7][8]

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the detection and quantification of Oseltamivir Impurity D. A

typical purity analysis by HPLC is greater than 95%.[5][8]

Table 2: Representative HPLC Data for Oseltamivir Impurity D

Parameter Typical Value

Purity (by HPLC) >95%[5][8]

Retention Time (RT) Analyte-specific, method-dependent
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Spectroscopic Data
Spectroscopic analysis provides definitive structural information for Oseltamivir Impurity D.

Table 3: Spectroscopic Data for Oseltamivir Impurity D

Technique Data Type Interpretation

¹H NMR
Chemical Shifts (δ), Multiplicity,

Coupling Constants (J)

Provides information on the

number and environment of

protons in the molecule.

¹³C NMR Chemical Shifts (δ)

Indicates the number and

types of carbon atoms present

in the structure.

Mass Spectrometry (MS) Mass-to-charge ratio (m/z)

Confirms the molecular weight

and provides fragmentation

patterns for structural

elucidation.

Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)

Identifies functional groups

present in the molecule, such

as hydroxyl (-OH), amide (-NH-

C=O), and ester (-C=O)

groups.

Thermogravimetric Analysis

(TGA)
Weight loss vs. Temperature

Determines thermal stability

and the presence of volatile

components.

Experimental Protocols
The identification and characterization of Oseltamivir Impurity D involve a series of well-defined

analytical methods. The following protocols are representative of the methodologies employed.

High-Performance Liquid Chromatography (HPLC)
Method for Impurity Profiling
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A stability-indicating reverse-phase HPLC method is essential for separating Oseltamivir from

its impurities, including Impurity D.

Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example,

a gradient or isocratic elution with a mobile phase consisting of a phosphate buffer and

acetonitrile or methanol. A reported method for Oseltamivir and its impurities uses a mobile

phase of pH 2.5 buffer and methanol in a 55:45 (v/v) ratio.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where both Oseltamivir and its impurities have

significant absorbance, such as 215 nm.

Column Temperature: Ambient or controlled, for example, at 30°C.

Injection Volume: Typically 10-20 µL.

Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a

mixture of water and organic solvent, to a known concentration.

Spectroscopic Analysis
For spectroscopic characterization, the isolated and purified Oseltamivir Impurity D reference

standard is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve an accurately weighed amount of the impurity standard in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC)

spectra to fully assign the proton and carbon signals.

Mass Spectrometry (MS):
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Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS),

using an appropriate ionization technique such as Electrospray Ionization (ESI).

Analysis: Obtain the full scan mass spectrum to determine the molecular ion peak and

conduct fragmentation analysis (MS/MS) to aid in structural confirmation.

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Analysis: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹) to

identify characteristic absorption bands of the functional groups.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the identification and characterization

process for Oseltamivir Impurity D.
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Sample Analysis Structural Characterization

Oseltamivir API / Formulation Impurity Detection
(HPLC)

Impurity Isolation
(Prep-HPLC) Spectroscopic Analysis

NMR
(¹H, ¹³C)

Mass Spectrometry

IR Spectroscopy Structure Elucidation
(Oseltamivir Impurity D)
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Define Analytical Goal:
Separate Oseltamivir and Impurities

Column Selection
(e.g., C18, C8)

Mobile Phase Optimization
(Aqueous pH, Organic Solvent Ratio)

Select Detection Wavelength
(e.g., 215 nm)

Optimize Flow Rate and Temperature

Method Validation (ICH Guidelines)
(Specificity, Linearity, Accuracy, Precision, Robustness)

Final Validated HPLC Method

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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